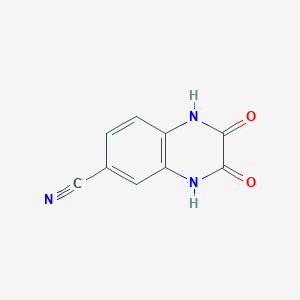

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

説明

特性

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOKWKXETLTPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408316 | |

| Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61875-40-9 | |

| Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The quinoxaline core forms via acid-catalyzed cyclization between 1,2-diaminobenzene derivatives and oxalic acid. For the 6-cyano derivative, the starting material 6-cyano-1,2-diaminobenzene undergoes condensation with oxalic acid dihydrate under microwave irradiation (400 W, 3–4 minutes), followed by aqueous workup to yield the target compound.

Synthetic Procedure

-

Step 1 : Combine 6-cyano-1,2-diaminobenzene (5.0 g, 34.5 mmol) and oxalic acid dihydrate (4.3 g, 34.1 mmol) in a 1:1 molar ratio.

-

Step 2 : Add 1 mL of water and irradiate in a microwave reactor at 400 W for 3 minutes.

-

Step 3 : Dilute with 100 mL water, re-irradiate for 1 minute, and cool to room temperature.

-

Step 4 : Filter the precipitate and wash with cold ethanol to isolate the product as colorless needles.

Yield : >95%.

Key Advantages : Rapid reaction time, minimal byproducts, and scalability for industrial production.

Challenges and Solutions

-

Challenge : Limited commercial availability of 6-cyano-1,2-diaminobenzene.

-

Solution : Synthesize the diamine precursor via nitrosation and reduction of 6-nitro-1,2-diaminobenzene, followed by cyanation using CuCN/KCN under reflux.

Post-Functionalization of 6-Chloroquinoxaline Derivatives

Nucleophilic Cyanation

The 6-chloro derivative 6-chloro-1,4-dihydroquinoxaline-2,3-dione serves as a versatile intermediate for cyanation. Treatment with NaCN or CuCN in dimethylformamide (DMF) at 120°C for 12 hours replaces the chloro group with a cyano moiety via an SNAr mechanism.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 6-Chloro derivative (10.0 g, 47.6 mmol) |

| Cyanide Source | NaCN (4.7 g, 95.2 mmol) |

| Solvent | DMF (100 mL) |

| Temperature | 120°C |

| Time | 12 hours |

| Yield | 78–82% |

Limitations

-

Side Reactions : Competing hydrolysis of the chloro group to hydroxyl under basic conditions.

-

Mitigation : Use anhydrous DMF and stoichiometric cyanide to suppress hydrolysis.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

-

Step 1 : Mix 6-cyano-1,2-diaminobenzene and oxalic acid in a microreactor at 150°C.

-

Step 2 : Maintain a residence time of 5 minutes.

-

Step 3 : Crystallize the product inline using a cooling loop.

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) removes unreacted diamine.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:1) isolates high-purity product (>99%).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 95% | 98% | High | Low |

| Post-Functionalization | 80% | 95% | Moderate | Moderate |

Cyclocondensation is preferred for bulk synthesis due to its simplicity, whereas post-functionalization allows modular access to diverse derivatives.

Spectroscopic Characterization

NMR Data

化学反応の分析

Types of Reactions

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxyquinoxaline derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction: Dihydroxyquinoxaline derivatives.

Substitution: Substituted quinoxalines with various functional groups replacing the nitrile group.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the quinoxaline core can enhance antibacterial activity against a range of pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

There is emerging evidence that compounds related to 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile demonstrate anticancer activity. In vitro studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Analytical Chemistry

Chromatographic Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its properties allow for effective purification and identification of related compounds in pharmaceutical formulations. For example, reverse-phase HPLC methods have been developed using acetonitrile and water as mobile phases for the efficient separation of quinoxaline derivatives .

Mass Spectrometry Compatibility

Due to its suitable chemical structure, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can be analyzed using mass spectrometry (MS). The compound's stability under ionization conditions makes it valuable for pharmacokinetic studies where precise quantification is necessary .

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The incorporation of quinoxaline moieties into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties. Research is ongoing to evaluate how these materials perform in various applications such as coatings and composites .

Case Studies

作用機序

The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage, ultimately causing cell death through apoptosis . The compound also affects cell cycle regulation and autophagy pathways, contributing to its antiproliferative effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between CNQX and related quinoxaline derivatives:

Key Differences

Substituent Effects on Bioactivity: The cyano group (-CN) in CNQX enhances its binding affinity to AMPA receptors compared to sulfonamide (-SO₂NH₂) in NBXQ, which reduces solubility . Imidazolyl-substituted derivatives (YM90K, YM872) exhibit higher potency due to additional hydrogen-bonding interactions with receptor sites .

Mutagenicity and Safety: Phthalimide derivatives with nitrate esters (e.g., compounds 1–6 in ) show mutagenic activity (0–4,803 revertants/μmol in Ames tests), but CNQX and its analogues lack such substituents, suggesting lower genotoxicity risks .

Solubility and Pharmacokinetics :

- YM872’s acetic acid substituent improves water solubility, making it more suitable for in vivo studies compared to CNQX, which requires dimethyl sulfoxide (DMSO) for dissolution .

Crystallographic and Conformational Insights

- Crystal structures of related tetrahydroquinoxaline derivatives (e.g., ) reveal non-planar ring systems and hydrogen-bonding networks that stabilize molecular conformations. CNQX’s nitro and cyano groups likely induce similar distortions, affecting receptor binding .

生物活性

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The data presented includes synthesis methods, biological evaluation results, and case studies that highlight its efficacy.

Synthesis

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the reaction of o-phenylenediamine with suitable carbonyl compounds. A notable method includes the use of oxalic acid to obtain quinoxaline-2,3-dione, which can be further modified through chlorosulfonation and hydrazine reactions to yield various derivatives .

Synthetic Pathway Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | o-Phenylenediamine + Oxalic Acid | Room Temperature | Quinoxaline-2,3-dione |

| 2 | Quinoxaline-2,3-dione + Chlorosulfonic Acid | Reflux | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |

| 3 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride + Hydrazine | Reflux | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide |

Pharmacological Effects

Research indicates that 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives exhibit a range of pharmacological activities:

- Anticonvulsant Activity : Certain derivatives have shown significant anticonvulsant effects in animal models. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated superior anticonvulsant activity compared to standard drugs like phenobarbitone .

- Anxiolytic Effects : In behavioral studies on mice, some compounds exhibited anxiolytic properties by reducing anxiety-like behaviors in open field tests. The most active compound in this regard was shown to be effective at a dose of 2.5 mg/kg .

The mechanisms underlying these pharmacological effects are thought to involve modulation of neurotransmitter systems and potential interactions with ion channels. For instance:

- GABAergic System : Some studies suggest that these compounds may enhance GABAergic transmission or mimic the effects of benzodiazepines .

- Oxidative Stress : Compounds have also been implicated in inducing oxidative stress in microbial cells, contributing to their antimicrobial properties .

Case Studies

- Anticonvulsant Efficacy : A study evaluated several quinoxaline derivatives against convulsion models induced by pentylenetetrazol and strychnine. The results indicated that certain derivatives provided substantial protection against seizures compared to control groups .

- Anxiolytic Testing : Behavioral assays assessed the anxiolytic potential of various compounds derived from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. The findings revealed significant reductions in anxiety-like behavior at specific dosages .

Q & A

Basic Question: What are the established synthetic routes for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with α-keto acids or esters. For example, nitro-substituted precursors are reacted under acidic conditions to form the quinoxaline core, followed by nitrile functionalization. Key parameters to optimize include:

- Temperature control : Higher yields (>70%) are achieved at 80–100°C in acetic acid .

- Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity for the 6-carbonitrile position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .

Advanced Question: How can computational methods (e.g., DFT) guide the design of derivatives with enhanced AMPA receptor antagonism?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties critical for receptor binding. For example:

- Electrostatic potential maps identify regions of high electron density (e.g., nitrile and dioxo groups) that interact with glutamate binding pockets .

- Docking simulations (using AutoDock Vina) correlate substituent effects (e.g., nitro groups at position 7) with binding affinity (ΔG ≈ -9.2 kcal/mol) .

- ADMET prediction : Tools like SwissADME assess bioavailability risks, such as logP >2.5 reducing blood-brain barrier penetration .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm the quinoxaline scaffold .

- FT-IR : Validate nitrile (C≡N stretch at ~2220 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities .

- XRD : Resolve crystal packing (e.g., CCDC 1983315) to analyze intermolecular interactions like π-π stacking (3.5–4.0 Å) .

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

Contradictions often arise from assay variability. Mitigate this by:

- Dose-response standardization : Use IC₅₀ curves (e.g., 10–100 μM range in hippocampal neuron assays) to differentiate neuroprotection (EC₅₀ ≈ 20 μM) from cytotoxicity (EC₅₀ >50 μM) .

- Cell line validation : Compare primary neurons (e.g., rat cortical) vs. immortalized lines (e.g., SH-SY5Y) to assess metabolic stability differences .

- Redox profiling : Measure ROS levels (via DCFDA assay) to link cytotoxicity to oxidative stress pathways .

Basic Question: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

The dioxo-quinoxaline core is prone to hydrolysis in aqueous media. Stabilization strategies include:

- pH control : Buffers (pH 7.4) with 0.1% DMSO reduce degradation rates (t₁/₂ >24 hrs at 37°C) .

- Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced ring-opening .

- HPLC monitoring : Use a C18 column (acetonitrile/water gradient) to track degradation products (retention time shifts >2 min) .

Advanced Question: How to integrate this compound into a mechanistic framework for glutamate receptor modulation?

Methodological Answer:

Link experimental data to theoretical models:

- Patch-clamp electrophysiology : Measure AMPA receptor desensitization kinetics (τ ≈ 5 ms) in transfected HEK293 cells .

- Mutagenesis studies : Identify key residues (e.g., GluA2-L650) via alanine scanning to validate binding site predictions .

- Kinetic modeling : Apply Markov models to simulate channel block dynamics (k_on/k_off ratios ≈ 10⁴ M⁻¹s⁻¹) .

Basic Question: What solvents and reaction conditions minimize side products during functionalization?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nitrile retention over hydrolysis .

- Catalyst-free conditions : Microwave-assisted synthesis (150°C, 20 min) reduces dimerization byproducts .

- Inert atmosphere : Nitrogen or argon prevents oxidation of the tetrahydroquinoxaline ring .

Advanced Question: How can crystallographic data inform the design of co-crystals for improved bioavailability?

Methodological Answer:

- Hirshfeld surface analysis : Identify hydrogen-bond donors (e.g., -NH groups) for co-former selection (e.g., succinic acid) .

- PXRD : Monitor co-crystal formation (new peaks at 2θ = 12.5°, 18.7°) and compare with simulated patterns (Mercury 4.3) .

- Solubility testing : Use shake-flask method (PBS pH 7.4) to quantify solubility enhancement (e.g., 3.5-fold increase with L-proline co-crystals) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (per GHS Category 5 standards) .

- Ventilation : Fume hood with >0.5 m/s face velocity to limit inhalation of fine particles .

- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

Advanced Question: How to design in vivo studies balancing pharmacokinetic limitations and target engagement?

Methodological Answer:

- Prodrug strategies : Synthesize ester derivatives (e.g., acetylated hydroxyl groups) to enhance logP from 1.2 to 2.8 .

- Microdialysis : Monitor brain extracellular fluid concentrations (Cmax ≈ 1.2 μg/mL after 2 mg/kg IV) .

- PET imaging : Radiolabel with ¹¹C (t₁/₂ = 20 min) to quantify receptor occupancy in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。